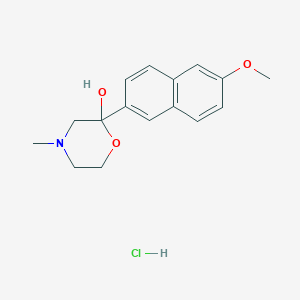![molecular formula C12H21N2O4- B12537443 [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate CAS No. 714288-27-4](/img/structure/B12537443.png)
[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a carbonate group, a dimethylamino group, and a methylprop-2-enoylamino group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of dimethylamine with an appropriate alkyl halide to form the dimethylamino groupThe final step involves the formation of the carbonate group through a reaction with a carbonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical assays .
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique chemical properties allow it to interact with various biological targets, making it a promising compound for therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the carbonate group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group and is used in similar applications.
N,N-Dimethylethanamine: Another compound with a dimethylamino group, used in organic synthesis.
Uniqueness
What sets [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate apart is its combination of functional groups, which provides a unique reactivity profile. This makes it more versatile and effective in various applications compared to its similar counterparts .
Propiedades
Número CAS |
714288-27-4 |
|---|---|
Fórmula molecular |
C12H21N2O4- |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
[5-(dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate |
InChI |
InChI=1S/C12H22N2O4/c1-8(2)11(15)13-10(6-7-14(4)5)9(3)18-12(16)17/h9-10H,1,6-7H2,2-5H3,(H,13,15)(H,16,17)/p-1 |
Clave InChI |
YUKXEAAFTADOAL-UHFFFAOYSA-M |
SMILES canónico |
CC(C(CCN(C)C)NC(=O)C(=C)C)OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)
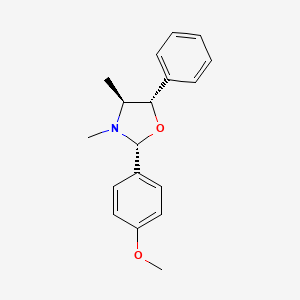

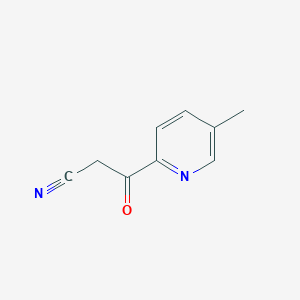
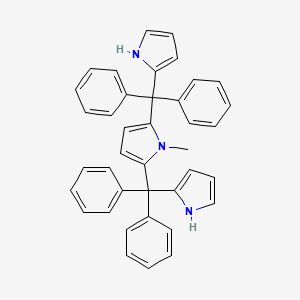
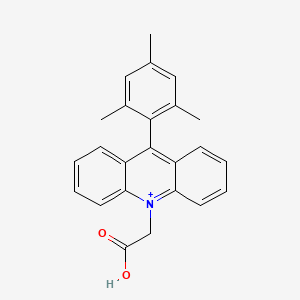
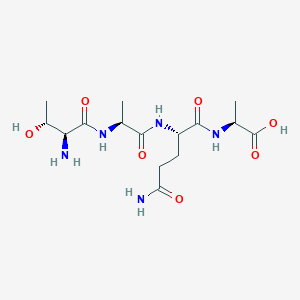

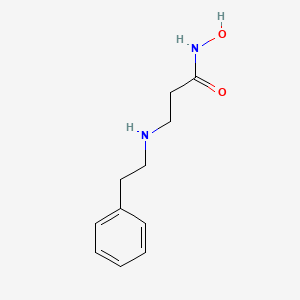
![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
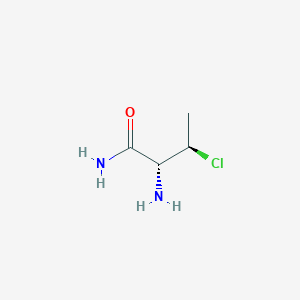
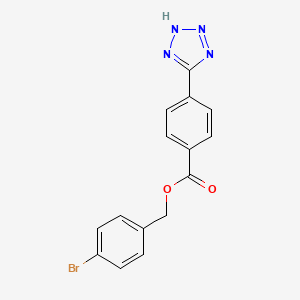
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
